molecular formula C18H21N3O4S B11293448 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11293448
M. Wt: 375.4 g/mol
InChI Key: RFVCCKMEMGILNF-UHFFFAOYSA-N
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Description

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyrrolone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods are designed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The amino group and other reactive sites can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its medicinal properties includes investigations into its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: The compound may be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(3,4-dimethoxyphenyl)pyrazoles: These compounds share a similar aromatic structure and amino group but differ in the heterocyclic ring.

    Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1), exhibit diverse biological activities.

    Pyrrolone derivatives: These compounds have a similar pyrrolone moiety and are studied for their various chemical and biological properties.

Uniqueness

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H21N3O4S/c1-24-14-5-4-11(8-15(14)25-2)12-10-26-18(20-12)16-13(23)9-21(17(16)19)6-3-7-22/h4-5,8,10,19,22-23H,3,6-7,9H2,1-2H3

InChI Key

RFVCCKMEMGILNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCCO)O)OC

Origin of Product

United States

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